molecular formula C15H20O5 B12638923 4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-phenylmethoxybutanoic acid

4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-phenylmethoxybutanoic acid

Cat. No.: B12638923
M. Wt: 280.32 g/mol
InChI Key: PZDCTDFYRPZMDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-phenylmethoxybutanoic acid is an organic compound with a complex structure that includes a phenylmethoxy group, a butanoic acid backbone, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-phenylmethoxybutanoic acid typically involves multiple steps, starting from readily available precursors One common method involves the esterification of a suitable butanoic acid derivative with tert-butyl alcohol in the presence of an acid catalyst

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-phenylmethoxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-phenylmethoxybutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-phenylmethoxybutanoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid: This compound shares a similar backbone but has a hydroxyl group instead of a phenylmethoxy group.

    4-[[[(2-methylpropan-2-yl)oxy-oxomethyl]hydrazinylidene]methyl]benzoic acid: Another structurally related compound with different functional groups.

Uniqueness

4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-phenylmethoxybutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylmethoxybutanoic acid

InChI

InChI=1S/C15H20O5/c1-15(2,3)20-13(16)9-12(14(17)18)19-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)

InChI Key

PZDCTDFYRPZMDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.